molecular formula C21H29FN4O2S B2819146 N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-fluorobenzenesulfonamide CAS No. 946244-73-1

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-fluorobenzenesulfonamide

Cat. No.: B2819146
CAS No.: 946244-73-1
M. Wt: 420.55
InChI Key: KGNMKWBFZKWHFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-fluorobenzenesulfonamide is a sulfonamide derivative characterized by a central ethyl linker bearing a 4-(dimethylamino)phenyl group and a 4-methylpiperazine moiety. The 2-fluorobenzenesulfonamide group confers electron-withdrawing properties, which may enhance binding interactions with target proteins. This compound is structurally related to kinase inhibitors and Bcl-2/Bcl-xL antagonists, though its specific biological targets remain underexplored in the provided literature .

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29FN4O2S/c1-24(2)18-10-8-17(9-11-18)20(26-14-12-25(3)13-15-26)16-23-29(27,28)21-7-5-4-6-19(21)22/h4-11,20,23H,12-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNMKWBFZKWHFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=CC=C2F)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-fluorobenzenesulfonamide, also referred to by its CAS number 900006-28-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H30N6O4C_{23}H_{30}N_{6}O_{4} with a molecular weight of 454.5 g/mol. The structure includes a dimethylamino group, piperazine moiety, and a fluorobenzenesulfonamide group, which are critical for its biological activity.

The compound's mechanism of action is primarily linked to its interactions with various biological targets:

  • Histone Deacetylase Inhibition : Preliminary studies indicate that similar compounds exhibit potent inhibitory activity against class I histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in cancer progression . The inhibition of HDACs can lead to increased acetylation of histones, thereby affecting cellular processes such as apoptosis and cell cycle regulation.
  • Serotonin Transporter Modulation : The structural similarity with known serotonin transporter inhibitors suggests potential activity in modulating serotonin levels in the brain, which may have implications for mood disorders and anxiety .

Antitumor Activity

Recent research has highlighted the antitumor potential of related compounds. For instance, compounds structurally similar to this compound have shown promising results in vitro against various cancer cell lines. In particular:

  • Case Study : A study demonstrated that a related compound exhibited significant cytotoxicity against human myelodysplastic syndrome (SKM-1) cells. It induced G1 cell cycle arrest and apoptosis through the upregulation of acetyl-histone H3 and P21, marking it as a potential therapeutic candidate for treatment-resistant cancers .

Data Table: Summary of Biological Activities

Activity Type Observed Effect Reference
HDAC InhibitionInduces histone acetylation, promotes apoptosis
Antitumor ActivityCytotoxic effects on SKM-1 cell line
Serotonin ModulationPotential modulation of serotonin levels
Antioxidant ActivityScavenging of DPPH radicals

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features for Comparison

  • Sulfonamide Core : Critical for hydrogen bonding and target engagement.
  • Aromatic Substituents : Influence lipophilicity and π-π stacking.
  • Heterocyclic Moieties (e.g., piperazine, pyrimidine): Modulate solubility, metabolic stability, and selectivity.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Potential Targets/Applications
Target Compound : N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-fluorobenzenesulfonamide 2-fluorobenzenesulfonamide, 4-methylpiperazine, 4-(dimethylamino)phenyl ~476.6 (estimated) Kinases, Apoptosis regulators (hypothesized)
N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-fluorobenzenesulfonamide (923113-41-1) 2-fluorobenzenesulfonamide, pyrimidinylamino, ethylamino ~431.5 Kinase inhibitors (e.g., EGFR, Bcr-Abl)
AZD9291 (Osimertinib) Acrylamide, pyrimidine, aniline, methoxy, indole ~596.6 EGFR T790M mutant kinase (approved drug)
WZ4002 Acrylamide, methoxy, 4-methylpiperazine ~490.5 EGFR T790M mutant kinase (preclinical)
N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide Fluorobenzo[d]thiazole, piperidinylsulfonyl, dimethylaminoethyl ~547.1 Kinase or protease targets (hypothesized)

Detailed Analysis

Sulfonamide Variations: The target compound’s 2-fluorobenzenesulfonamide group is structurally analogous to 923113-41-1 but lacks the pyrimidinylamino scaffold, which is critical for kinase inhibition in compounds like EGFR inhibitors. In contrast, AZD9291 and WZ4002 replace sulfonamide with acrylamide warheads, enabling covalent binding to cysteine residues in kinases .

Piperidine and benzo[d]thiazole groups in ’s compound suggest divergent target selectivity, possibly toward serine/threonine kinases .

Pharmacokinetic Considerations: The dimethylamino and 4-methylpiperazine groups in the target compound may improve blood-brain barrier penetration compared to 923113-41-1, which has a smaller ethylamino group . AZD9291’s indole moiety increases metabolic stability, a feature absent in the target compound .

Synthetic Feasibility :

  • The target compound’s synthesis likely parallels methods used for sulfonamide derivatives in and , involving nucleophilic substitution or coupling reactions .

Research Findings and Implications

  • Selectivity : The target compound’s dual aromatic and heterocyclic substituents may confer multitarget activity, similar to Bcl-2/Bcl-xL inhibitors described in , which combine sulfonamides with piperazine for apoptotic regulation .
  • Resistance Potential: Unlike AZD9291 and WZ4002, which address EGFR T790M mutations, the target compound’s lack of a covalent warhead suggests it may be less effective against resistant mutants .

Q & A

Basic: What are the key synthetic steps for preparing N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-fluorobenzenesulfonamide?

The synthesis typically involves multi-step reactions, starting with the coupling of a benzenesulfonamide core to a dimethylamino-substituted phenyl group and a 4-methylpiperazine moiety. Key steps include:

  • Amine-sulfonyl chloride coupling : Reacting 2-fluorobenzenesulfonyl chloride with a secondary amine intermediate under controlled pH and temperature to form the sulfonamide bond .
  • Purification : Techniques like recrystallization (using solvents such as ethanol/water mixtures) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) are critical for isolating the product .
  • Yield optimization : Adjusting reaction time (12–24 hours) and stoichiometric ratios (1:1.2 for amine:sulfonyl chloride) improves efficiency .

Basic: How is the compound’s structure and purity confirmed in academic research?

Analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra verify substituent positions (e.g., fluorine at C2 of benzene, dimethylamino group at C4 of phenyl) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 460.2) .
  • Thin-Layer Chromatography (TLC) : Used to monitor reaction progress and check for byproducts .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Critical parameters include:

  • Temperature : Maintaining 0–5°C during sulfonamide bond formation minimizes side reactions like hydrolysis .
  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane, DMF) enhance solubility of intermediates, while bases like triethylamine neutralize HCl byproducts .
  • Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate coupling reactions in biphasic systems .

Advanced: How should researchers address conflicting spectroscopic data during structural elucidation?

  • Multi-technique validation : Cross-validate NMR data with X-ray crystallography (e.g., single-crystal diffraction to resolve ambiguous stereochemistry) .
  • Isotopic labeling : Introduce ¹⁹F or ¹⁵N isotopes to track specific groups in complex spectra .
  • Computational modeling : Density Functional Theory (DFT) simulations predict chemical shifts and compare with experimental data .

Advanced: What structure-activity relationship (SAR) insights exist for modifying this compound?

Key structural features influencing activity:

  • Fluorine substitution : The 2-fluorobenzenesulfonamide group enhances metabolic stability and target binding affinity .
  • Piperazine moiety : The 4-methylpiperazine improves solubility and modulates receptor selectivity (e.g., serotonin vs. dopamine receptors) .
  • Dimethylamino group : Electron-donating effects may increase membrane permeability .

Basic: What analytical techniques are essential for characterizing this compound?

  • Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) .
  • Thermal analysis : Differential Scanning Calorimetry (DSC) determines melting points and polymorph stability .
  • Elemental analysis : Validates C, H, N, S content against theoretical values .

Advanced: How does solvent choice impact synthetic efficiency?

  • Polar solvents (DMF, DMSO) : Increase reaction rates but may require stringent drying to avoid hydrolysis .
  • Non-polar solvents (hexane) : Useful for recrystallization but limit solubility of polar intermediates .
  • Solvent mixtures (CH₂Cl₂/MeOH) : Balance solubility and purification efficacy during column chromatography .

Advanced: How can the compound’s stability under varying conditions be evaluated?

  • pH stability studies : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC .
  • Light/heat exposure : Accelerated stability testing (40°C/75% RH for 4 weeks) identifies decomposition pathways .
  • Oxidative stress : Use H₂O₂ or radical initiators to assess susceptibility to oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.